molecular formula C7H11N3O2S B12127611 5-(aminomethyl)-N-methylpyridine-2-sulfonamide

5-(aminomethyl)-N-methylpyridine-2-sulfonamide

Cat. No.: B12127611
M. Wt: 201.25 g/mol
InChI Key: UMPBEVIFLZMPRU-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with an aminomethyl group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with appropriate aminomethylating and sulfonamidating agents. One common method involves the use of N-methylpyridine-2-sulfonyl chloride, which reacts with formaldehyde and ammonia to introduce the aminomethyl group. The reaction is usually carried out under basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-methylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

5-(aminomethyl)-N-methylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

5-(aminomethyl)-N-methylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-(aminomethyl)-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-9-13(11,12)7-3-2-6(4-8)5-10-7/h2-3,5,9H,4,8H2,1H3

InChI Key

UMPBEVIFLZMPRU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)CN

Origin of Product

United States

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